molecular formula C6H3ClF3N3O2 B2825132 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine CAS No. 111928-64-4

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B2825132
CAS RN: 111928-64-4
M. Wt: 241.55
InChI Key: GVUDDAXTJZAQQM-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 111928-64-4 . It has a molecular weight of 241.56 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .


Synthesis Analysis

Trifluoromethylpyridines, such as this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized and applied in various industries, and their major use is in the protection of crops from pests .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H3ClF3N3O2/c7-4-2(6(8,9)10)1-3(13(14)15)5(11)12-4/h1H,(H2,11,12) .


Chemical Reactions Analysis

The compound is used as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The compound serves as a versatile building block for synthesizing a range of chemical structures. For example, it has been used in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines through l-proline-catalyzed three-component domino reactions. This method highlights the compound's role in forming complex structures involving multiple bond formations in a single operation (Gunasekaran, Prasanna, & Perumal, 2014).

  • Its reactivity has been explored in the context of substituting reactions, where 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine derivatives, related to the compound , allowed for the synthesis of 4-substituted 7-azaindole derivatives. This indicates the potential for creating a wide range of substituted pyridine derivatives with potential biological activity or material properties (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

  • Additionally, the compound's nitro group and chloro substituent offer sites for nucleophilic substitution reactions, further expanding its versatility in organic synthesis. The exploration of such reactions can lead to the development of novel compounds with varied functional groups, enhancing the structural diversity of pyridine-based compounds and facilitating the discovery of new chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science.

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of warning . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Currently, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

6-chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N3O2/c7-4-2(6(8,9)10)1-3(13(14)15)5(11)12-4/h1H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUDDAXTJZAQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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